Acetamide,2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]-
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Overview
Description
Acetamide,2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]- is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]- typically involves the reaction of 4-amino-1,2,5-oxadiazole-3-carboximidamide with acetamide under high-temperature conditions. The reaction is carried out at approximately 180°C to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of sulfuric acid (H₂SO₄) can be used for oxidation.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with substituted functional groups.
Scientific Research Applications
Acetamide,2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of high-performance materials and energetic compounds.
Mechanism of Action
The mechanism of action of Acetamide,2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds, ionic bonds, and π-π stacking interactions, which contribute to its stability and reactivity . These interactions enable the compound to exert its effects in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
- 5-amino-3-(5-amino-1,2,4-oxadiazol-3-yl)-1H-1,2,4-triazolium perchlorate
Uniqueness
Acetamide,2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]- is unique due to its specific oxadiazole ring structure and the presence of both amino and iminomethyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Properties
Molecular Formula |
C5H8N6O3 |
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Molecular Weight |
200.16 g/mol |
IUPAC Name |
2-[(4-amino-1,2,5-oxadiazol-3-yl)iminomethylamino]oxyacetamide |
InChI |
InChI=1S/C5H8N6O3/c6-3(12)1-13-9-2-8-5-4(7)10-14-11-5/h2H,1H2,(H2,6,12)(H2,7,10)(H,8,9,11) |
InChI Key |
WUOBTSLVJYFPPB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)N)ONC=NC1=NON=C1N |
Origin of Product |
United States |
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